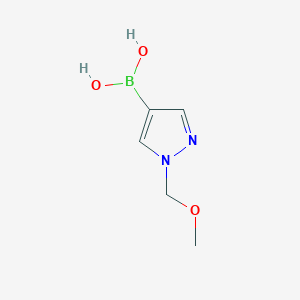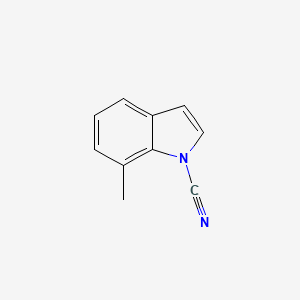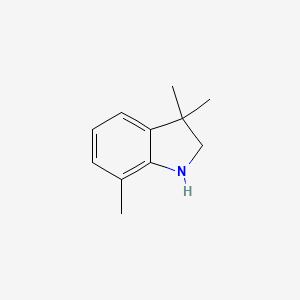
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methoxymethyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. The reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation reactions.
Applications De Recherche Scientifique
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Research: Investigated for its potential as a ligand in biochemical assays and as a tool for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the new carbon-carbon bond. The methoxymethyl group can participate in nucleophilic substitution reactions, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the pyrazole ring.
(1H-Pyrazol-4-yl)boronic Acid: Similar structure but without the methoxymethyl group.
(1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic Ester: An ester derivative of the compound.
Uniqueness: (1-(Methoxymethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the methoxymethyl group and the boronic acid functional group. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C5H9BN2O3 |
|---|---|
Poids moléculaire |
155.95 g/mol |
Nom IUPAC |
[1-(methoxymethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O3/c1-11-4-8-3-5(2-7-8)6(9)10/h2-3,9-10H,4H2,1H3 |
Clé InChI |
SYZGLBMYJAQKHV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)COC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)





![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

